molecular formula C24H16ClNO3 B435503 2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate CAS No. 355155-57-6

2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate

Cat. No.: B435503
CAS No.: 355155-57-6
M. Wt: 401.8g/mol
InChI Key: ZRBMCJTZXOWFTB-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.

Properties

CAS No.

355155-57-6

Molecular Formula

C24H16ClNO3

Molecular Weight

401.8g/mol

IUPAC Name

phenacyl 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H16ClNO3/c25-18-12-10-16(11-13-18)22-14-20(19-8-4-5-9-21(19)26-22)24(28)29-15-23(27)17-6-2-1-3-7-17/h1-14H,15H2

InChI Key

ZRBMCJTZXOWFTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-(4-chlorophenyl)quinoline-4-carboxylic acid: This can be achieved through the cyclization of appropriate aniline derivatives with suitable reagents.

    Esterification: The carboxylic acid group is then esterified with phenacyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and induction of cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to form strong hydrophobic interactions with residues in the active site of HDACs, contributing to its inhibitory activity .

Comparison with Similar Compounds

2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate can be compared with other quinoline derivatives such as:

    2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the phenacyl group.

    4-Chloroquinoline: Lacks the carboxylate and phenacyl groups.

    Quinoline-4-carboxylic acid: Lacks the phenacyl and 4-chlorophenyl groups.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical reactivity and biological activity .

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